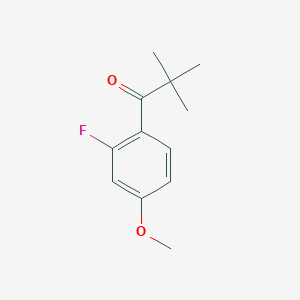

1-(2-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-one

Overview

Description

1-(2-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-one, also known as 2’-Fluoro-4’-methoxyacetophenone, is a chemical compound with the molecular formula C9H9FO2 . It has a molecular weight of 168.17 g/mol . This compound is also known by several other names such as 2-fluoro-4-methoxyacetophenone, 1-2-fluoro-4-methoxyphenyl ethanone, 1-2-fluoro-4-methoxyphenyl ethan-1-one, 4-acetyl-3-fluoroanisole, 1-acetyl-2-fluoro-4-methoxybenzene, 2’-fluor-4’-methoxyacetophenone, 2-fluoro-4-methoxy-acetophenone, ethanone, 1-2-fluoro-4-methoxyphenyl, zlchem 344 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one was achieved via a Claisen–Schmidt condensation . The reaction was performed by adding 4-chlorobenzadehyde and 2′-fluoro-4′-methoxyacetonphenone to a round bottom flask at room temperature .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 2′-fluoro-4′-methoxyacetophenone using aqueous sodium hydroxide in ethanol yielded the novel compound (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques such as FT-IR, UV–visible, 1H NMR, HRMS . The properties were theoretically and experimentally studied and results show good agreement .Scientific Research Applications

Photocyclization and Chemical Synthesis

The compound 1-(2-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-one has been studied for its potential in photocyclization processes and chemical synthesis. In the realm of photochemistry, it's noted that the photochemical behavior of related compounds, particularly 2-halo-substituted 1,3-diarylpropan-1,3-diones, is influenced by the nature of the halogen atom and the presence of electron-donor groups on the phenyl ring. For instance, certain derivatives undergo cyclization to form flavones, a process that is contingent on the specific structural attributes of the compound (Košmrlj & Šket, 2007). This suggests potential applications in synthetic organic chemistry, particularly in the synthesis of complex organic molecules with intricate structures.

Potential Intermediate in Herbicide Development

The compound has also been identified as a potential intermediate in the synthesis of herbicides. For example, the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, a compound that is a potential intermediate for herbicides, indicates the role that fluoro-methoxyphenyl derivatives might play in the development of agricultural chemicals (Zhou Yu, 2002).

Role in Nonlinear Optical Materials

Another area of interest is the compound's potential role in the field of nonlinear optical materials. For instance, compounds like 2-(4-fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole, which shares structural similarities with 1-(2-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-one, have been studied for their physiochemical properties, especially their sensitivity to various external stimuli such as UV irradiation and changes in environmental pH. This sensitivity suggests potential applications in 'multi-way' optically switchable materials and indicates that the compound could be of interest in the development of materials with novel optical properties (Jayabharathi et al., 2011).

Applications in Medicinal Chemistry

Furthermore, derivatives like 4-fluoropyrrolidine have been identified as useful in medicinal chemistry, particularly as synthons in the development of dipeptidyl peptidase IV inhibitors. This indicates the potential utility of fluoro-methoxyphenyl derivatives in the synthesis of medically relevant compounds (Singh & Umemoto, 2011).

Mechanism of Action

While the specific mechanism of action for 1-(2-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-one is not available, similar compounds such as Linzagolix, a non-peptide, selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor, have been studied . Linzagolix acts by blocking the GnRH receptor in the pituitary gland, modulating the hypothalamic pituitary-gonadal axis and dose-dependently reducing serum luteinising hormone and follicle-stimulating hormone production and serum estradiol levels .

Safety and Hazards

properties

IUPAC Name |

1-(2-fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-12(2,3)11(14)9-6-5-8(15-4)7-10(9)13/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTXQMRMCBSWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=C(C=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Aminoethyl)[(4-fluorophenyl)methyl]methylamine](/img/structure/B1438750.png)

![N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide](/img/structure/B1438751.png)

![2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid](/img/structure/B1438760.png)

![[1-(3-Aminobenzoyl)piperidin-3-yl]methanol](/img/structure/B1438765.png)

![1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine](/img/structure/B1438769.png)